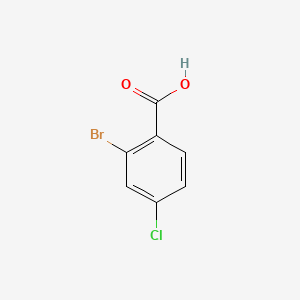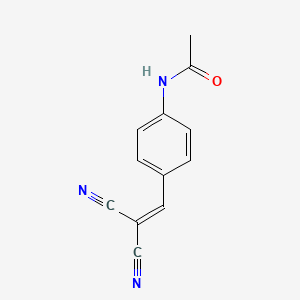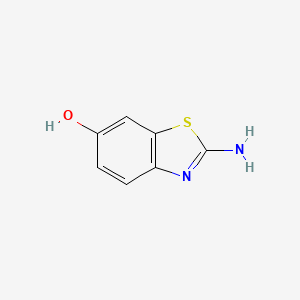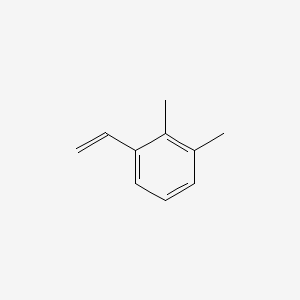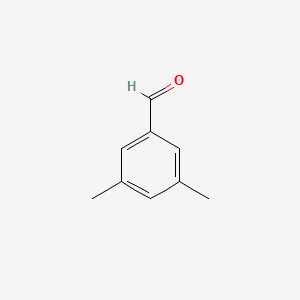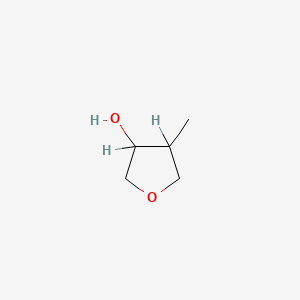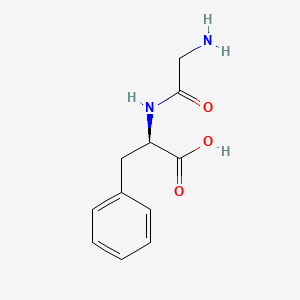
Glycyl-D-phénylalanine
Vue d'ensemble
Description
Glycyl-D-phenylalanine, also known as Glycyl-D-phenylalanine, is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound Glycyl-D-phenylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glycyl-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycyl-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de l'acétylcholinestérase
Les dérivés de la glycyl-D-phénylalanine ont été synthétisés et testés comme inhibiteurs potentiels de l'acétylcholinestérase . L'acétylcholinestérase est une enzyme essentielle au fonctionnement des nerfs, et les inhibiteurs de cette enzyme sont utilisés dans le traitement de maladies comme la maladie d'Alzheimer et la myasthénie grave .
Synthèse de composés bioactifs
Le composé a été utilisé dans la synthèse de composés bioactifs . Ces composés ont des applications potentielles dans divers domaines, notamment les produits pharmaceutiques et la biotechnologie .
Biosynthèse de la L-phénylalanine
La this compound a été utilisée dans la biosynthèse de la L-phénylalanine . La L-phénylalanine est un acide aminé essentiel qui a diverses applications, notamment les compléments alimentaires, les aliments pour animaux, les cosmétiques et les industries chimiques .
Production d'acides aminés de haute valeur
Le composé a été utilisé dans le développement de procédés de bioconversion pour la production d'acides aminés de haute valeur à partir de matières premières peu coûteuses . Cela pourrait fournir une stratégie bio-basée potentielle pour la production de ces acides aminés .
Étude de la dissociation acide
Le changement d'enthalpie pendant la dissociation acide du groupe carboxyle de la this compound a été étudié . Cela peut fournir des informations précieuses sur les propriétés chimiques du composé .
Études d'interaction
Des études d'interaction ont été menées avec la this compound . Ces études peuvent fournir des informations sur le comportement du composé dans différents environnements .
Mécanisme D'action
Target of Action
Glycyl-D-phenylalanine is a dipeptide composed of glycine and phenylalanine . It is commonly used to disturb lysosomes . The primary target of Glycyl-D-phenylalanine is the lysosomal enzyme cathepsin C . This enzyme is responsible for cleaving the dipeptide, which is proposed to result in the accumulation of the dipeptide inside lysosomes .
Mode of Action
The interaction of Glycyl-D-phenylalanine with its target, cathepsin C, is proposed to cause the accumulation of the dipeptide inside lysosomes . This accumulation is thought to give rise to osmotic stress, leading to the rupture of lysosomal membranes .
Biochemical Pathways
The biochemical pathways affected by Glycyl-D-phenylalanine involve the lysosomal and endoplasmic reticulum (ER) compartments of the cell . The compound is known to evoke a sustained increase in lysosomal pH and transient increases in cytosolic pH and Ca2+ concentration . Instead, the increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the ER, stimulated by the increase in cytosolic pH .
Pharmacokinetics
The pharmacokinetics of Glycyl-D-phenylalanine involve its transport across cellular membranes. A study on rat alveolar epithelial cell monolayers showed that the apparent permeability coefficient (Papp) for Gly-D-Phe was about 1.6 × 10−7 cm/sec at both 1 and 10 mM in both the apical-to-basolateral (AB) and the basolateral-to-apical (BA) directions .
Result of Action
The action of Glycyl-D-phenylalanine results in a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration . Instead, the increase in cytosolic Ca2+ concentration is mediated by Ca2+ release from the ER, which is stimulated by the increase in cytosolic pH .
Action Environment
The action of Glycyl-D-phenylalanine can be influenced by various environmental factors. For instance, the nature of the supporting electrolyte can affect the thermodynamic parameters of the stepwise dissociation of Glycyl-D-phenylalanine in aqueous solution . Furthermore, the compound’s action can be influenced by the pH of the medium due to its dipolarity .
Analyse Biochimique
Biochemical Properties
Glycyl-D-phenylalanine plays a role in various biochemical reactions. It interacts with enzymes such as cathepsin C, which cleaves the dipeptide, leading to the accumulation of the compound inside lysosomes . This interaction can result in osmotic stress and potential lysosomal membrane rupture. Additionally, glycyl-D-phenylalanine can influence the activity of other biomolecules by altering pH levels within cellular compartments .
Cellular Effects
Glycyl-D-phenylalanine has notable effects on cellular processes. It can evoke a rapid and sustained increase in lysosomal pH, as well as transient increases in cytosolic pH and cytosolic free calcium concentration . These changes can influence cell signaling pathways and cellular metabolism. For instance, the increase in cytosolic calcium concentration can affect various signaling cascades, potentially altering gene expression and other cellular functions .
Molecular Mechanism
At the molecular level, glycyl-D-phenylalanine exerts its effects through several mechanisms. It can bind to and be cleaved by cathepsin C, leading to changes in lysosomal pH and subsequent cellular responses . Additionally, the compound can influence the release of calcium from the endoplasmic reticulum by increasing cytosolic pH, which does not involve known ER calcium channels . These interactions highlight the compound’s role in modulating enzyme activity and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycyl-D-phenylalanine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that glycyl-D-phenylalanine can evoke sustained increases in lysosomal pH and transient changes in cytosolic pH and calcium concentration . These effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of glycyl-D-phenylalanine can vary with different dosages in animal models. Higher doses of the compound may lead to more pronounced changes in cellular pH and calcium levels, potentially resulting in toxic or adverse effects . It is important to determine the threshold doses that elicit beneficial versus harmful effects to optimize its use in research and potential therapeutic applications.
Metabolic Pathways
Glycyl-D-phenylalanine is involved in metabolic pathways related to protein digestion and catabolism. It is an intermediate in the breakdown of proteins into amino acids, and it can be further metabolized into other compounds . The enzymes involved in these pathways include cathepsin C and other proteases that cleave the dipeptide into its constituent amino acids .
Transport and Distribution
The transport and distribution of glycyl-D-phenylalanine within cells and tissues involve specific transporters and binding proteins. The compound can be absorbed from the intestine and transported to various tissues via the bloodstream . Within cells, it can be taken up by lysosomes and other organelles, where it exerts its effects on cellular pH and calcium levels .
Subcellular Localization
Glycyl-D-phenylalanine is primarily localized within lysosomes, where it can influence lysosomal pH and enzyme activity . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific cellular compartments. This subcellular localization is crucial for its role in modulating cellular processes and signaling pathways .
Propriétés
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLFWXMTIKCCB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334460 | |
| Record name | Glycyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34258-14-5 | |
| Record name | Alanine, N-glycyl-3-phenyl-, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034258145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)


